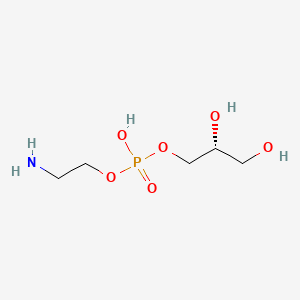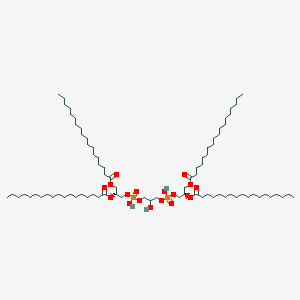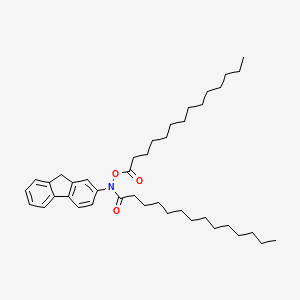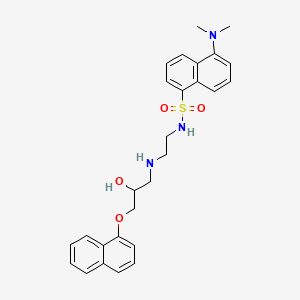
1-((2-(5-Dimethylamino)naphthalene-1-sulfonylaminoethyl)amino)-3-(1-naphthaleneoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring system, a sulfonamide group, and a dimethylamino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene ring system, followed by the introduction of the sulfonamide group and the dimethylamino group. Common reagents and conditions include:
Naphthalene derivatives: Starting materials for the naphthalene ring system.
Sulfonyl chlorides: Used to introduce the sulfonamide group.
Catalysts and solvents: Such as acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene ring systems.
Sulfonamides: Compounds with sulfonamide functional groups.
Dimethylamino compounds: Compounds with dimethylamino groups.
Uniqueness
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.
Propriétés
Numéro CAS |
65118-46-9 |
|---|---|
Formule moléculaire |
C27H31N3O4S |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C27H31N3O4S/c1-30(2)25-13-6-12-24-23(25)11-7-15-27(24)35(32,33)29-17-16-28-18-21(31)19-34-26-14-5-9-20-8-3-4-10-22(20)26/h3-15,21,28-29,31H,16-19H2,1-2H3 |
Clé InChI |
DCYPLGCSNCUYII-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O |
Synonymes |
1-((2-(5-dimethylamino)naphthalene-1-sulfonylaminoethyl)amino)-3-(1-naphthaleneoxy)-2-propanol DAPN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


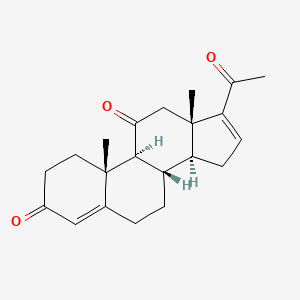
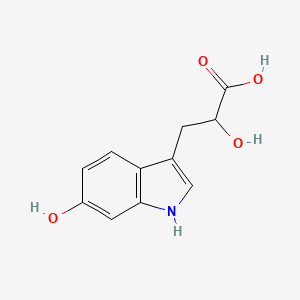
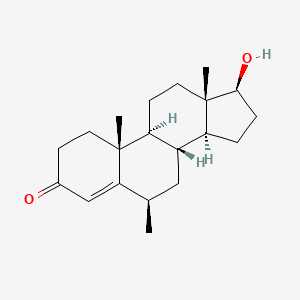
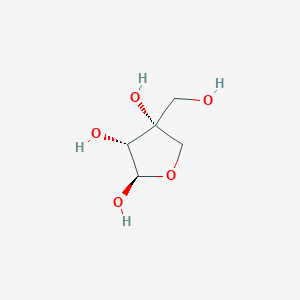
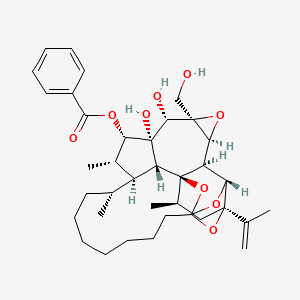

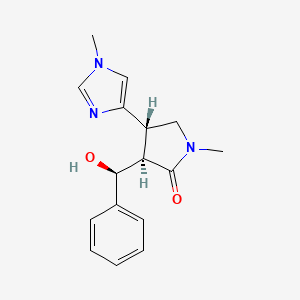
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)
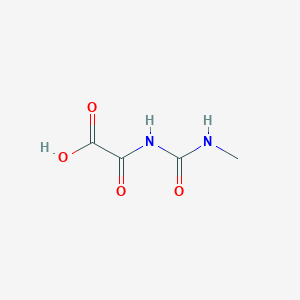
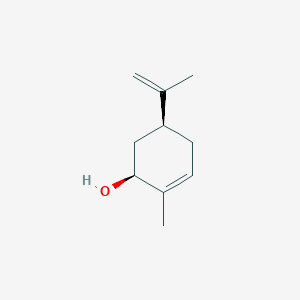
![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
